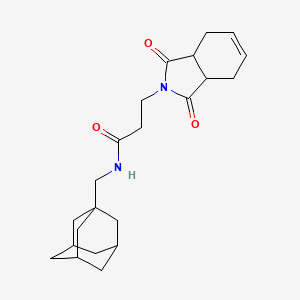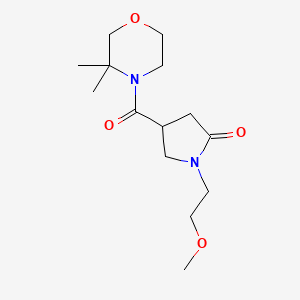![molecular formula C15H21N3O6S B7534809 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MS-275, and it has been widely studied for its potential use in cancer treatment. MS-275 is a histone deacetylase inhibitor, which means that it can alter the expression of genes by modifying the structure of chromatin.
作用機序
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, the chromatin structure becomes more relaxed, allowing for gene expression. When histones are deacetylated, the chromatin structure becomes more compact, leading to gene repression. By inhibiting HDAC activity, MS-275 can increase histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MS-275 has also been shown to modulate the immune response by increasing the activity of natural killer cells and T cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
実験室実験の利点と制限
One advantage of using MS-275 in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, MS-275 selectively targets class I HDACs, which are overexpressed in many types of cancer. Another advantage of MS-275 is its low toxicity and good pharmacokinetic properties. However, one limitation of using MS-275 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several potential future directions for MS-275 research. One direction is to investigate its use in combination with other chemotherapy drugs to enhance their anti-tumor activity. Another direction is to study its use in combination with immunotherapy drugs to enhance the immune response against cancer. Additionally, MS-275 could be studied for its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to identify potential biomarkers for MS-275 response, which could help personalize cancer treatment.
合成法
The synthesis of MS-275 involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 3-aminopropanol to form the amide intermediate. The amide intermediate is then treated with isobutyl isocyanate to form the final product, MS-275.
科学的研究の応用
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. MS-275 has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and doxorubicin. In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in treating other diseases, such as HIV, malaria, and inflammation.
特性
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-10(2)8-16-15(21)17-13(19)9-24-14(20)11-5-4-6-12(7-11)18-25(3,22)23/h4-7,10,18H,8-9H2,1-3H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSQLIEVCWFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
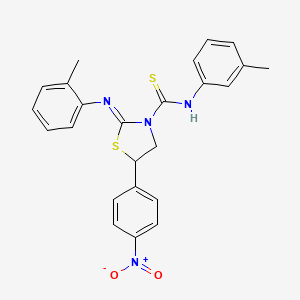
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
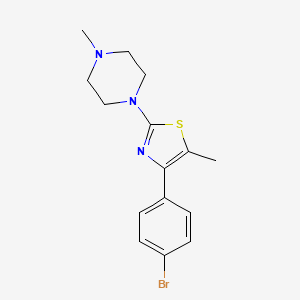
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)

![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)


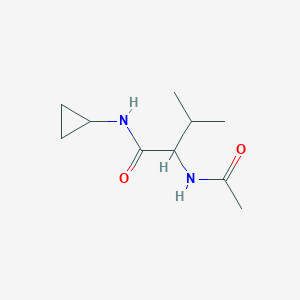
![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
